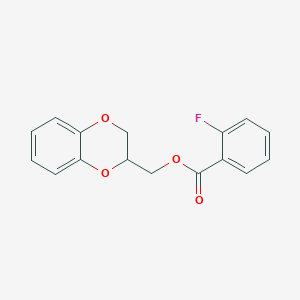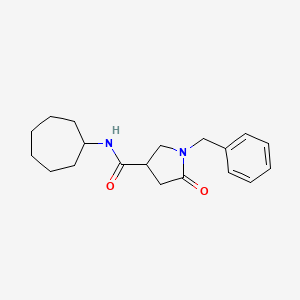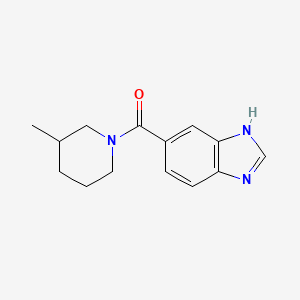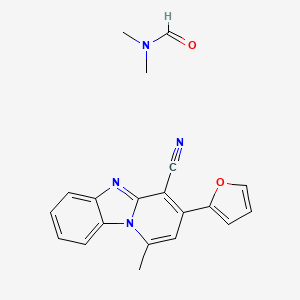
CID 2999862
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
CID 2999862 is a chemical compound that has gained interest in scientific research due to its potential therapeutic applications. This compound is also known as N-(4-(tert-butyl)phenyl)-N'-(2-hydroxy-5-(trifluoromethyl)phenyl)urea and is classified as a selective estrogen receptor modulator (SERM). In
Wissenschaftliche Forschungsanwendungen
CID 2999862 has been studied for its potential therapeutic applications in various fields of research. In cancer research, it has been shown to inhibit the growth of breast cancer cells by binding to estrogen receptors. In addition, it has been studied for its potential use in the treatment of osteoporosis, as it has been shown to increase bone mineral density in animal models. CID 2999862 has also been studied for its potential use in the treatment of Alzheimer's disease, as it has been shown to improve cognitive function in animal models.
Wirkmechanismus
CID 2999862 acts as a selective estrogen receptor modulator, meaning it selectively binds to estrogen receptors in different tissues. In breast cancer cells, it acts as an estrogen receptor antagonist, blocking the effects of estrogen on cell growth. In bone tissue, it acts as an estrogen receptor agonist, promoting bone growth and increasing bone mineral density. In the brain, it has been shown to improve cognitive function by increasing the levels of certain neurotransmitters.
Biochemical and Physiological Effects
CID 2999862 has been shown to have several biochemical and physiological effects in various tissues. In breast cancer cells, it inhibits cell growth by blocking the effects of estrogen. In bone tissue, it promotes bone growth and increases bone mineral density. In the brain, it improves cognitive function by increasing the levels of certain neurotransmitters.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using CID 2999862 in lab experiments is its selectivity for estrogen receptors in different tissues. This allows researchers to study its effects on specific tissues without affecting other tissues. However, one limitation is that its effects may vary depending on the tissue being studied, which may make it difficult to generalize its effects across different tissues.
Zukünftige Richtungen
There are several future directions for the study of CID 2999862. In cancer research, it could be studied further for its potential use in combination with other drugs for the treatment of breast cancer. In bone research, it could be studied further for its potential use in the treatment of osteoporosis. In brain research, it could be studied further for its potential use in the treatment of Alzheimer's disease. In addition, further studies could be conducted to better understand its mechanism of action and to identify any potential side effects.
Synthesemethoden
The synthesis of CID 2999862 involves the reaction of N-(4-(tert-butyl)phenyl)carbamoyl chloride with 2-hydroxy-5-(trifluoromethyl)aniline in the presence of a base such as triethylamine. The resulting compound is purified using column chromatography to obtain pure CID 2999862.
Eigenschaften
IUPAC Name |
N,N-dimethylformamide;3-(furan-2-yl)-1-methylpyrido[1,2-a]benzimidazole-4-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H11N3O.C3H7NO/c1-11-9-12(16-7-4-8-21-16)13(10-18)17-19-14-5-2-3-6-15(14)20(11)17;1-4(2)3-5/h2-9H,1H3;3H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SOCNRFKSVAOXKB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C2=NC3=CC=CC=C3N12)C#N)C4=CC=CO4.CN(C)C=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
CID 2999862 | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(imidazo[1,2-a]pyridin-2-ylmethyl)-2-methylfuran-3-carboxamide](/img/structure/B7536626.png)
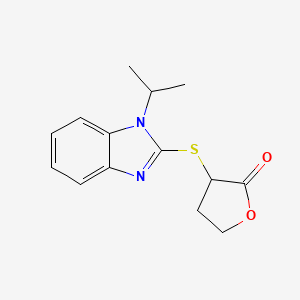
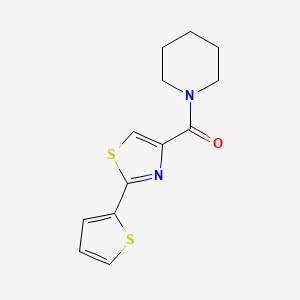
![4-Cyclohexyl-1,5,6,7-tetrahydrocyclopenta[b]pyrazine-2,3-dione](/img/structure/B7536636.png)
![[1-(2-Chlorophenyl)-3-methylthieno[2,3-c]pyrazol-5-yl]-[4-(2-methoxyphenyl)piperazin-1-yl]methanone](/img/structure/B7536639.png)
![N-[2-(3,4-dihydro-1H-isoquinolin-2-yl)-2-oxoethyl]-2,2-dimethylpropanamide](/img/structure/B7536643.png)
![4-[4-(3-Piperidin-1-ylpropoxy)phenyl]butan-2-one](/img/structure/B7536647.png)
![(2-Hydroxyphenyl)(3-methyl-1H-pyrazolo[3,4-b]pyridine-5-yl) ketone](/img/structure/B7536652.png)
![(2S)-2-[(2-methylfuran-3-carbonyl)amino]-2-phenylacetic acid](/img/structure/B7536653.png)
![1-[3-Oxo-3-[4-(2-oxo-2-pyrrolidin-1-ylethyl)piperazin-1-yl]propyl]quinazoline-2,4-dione](/img/structure/B7536659.png)
![N-[4-(furan-2-ylmethylsulfamoyl)phenyl]-2-[3-(trifluoromethyl)pyrazol-1-yl]acetamide](/img/structure/B7536661.png)
